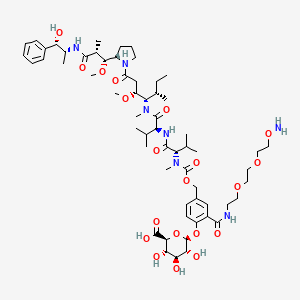
Sulfo-Cy3 maleimide (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy3 maleimide (potassium) is a water-soluble fluorescent dye with a maleimide functionality at the end of a short alkyl linker. It is commonly used for labeling antibodies and other labile proteins due to its high reactivity with thiol groups . The compound is a derivative of Cyanine3 maleimide and is known for its excellent water solubility, which eliminates the need for organic co-solvents during labeling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3 maleimide (potassium) involves the reaction of Cyanine3 dye with maleimide. The process typically includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Maleimide Functionalization: The Cyanine3 dye is then reacted with maleimide in the presence of a base, such as potassium carbonate, to form the maleimide derivative.
Industrial Production Methods
Industrial production of Sulfo-Cy3 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine3 Dye: Large-scale synthesis of Cyanine3 dye using automated reactors.
Maleimide Functionalization: Continuous flow reactors are used to ensure efficient and consistent functionalization of the dye with maleimide.
化学反应分析
Types of Reactions
Sulfo-Cy3 maleimide (potassium) primarily undergoes thiol-maleimide reactions, which are a type of nucleophilic addition reaction. The maleimide group reacts with thiol groups (-SH) present in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffer solutions at neutral pH (7.0-7.5) and room temperature.
Major Products
The major product of the reaction is a thiol-labeled biomolecule, where the Sulfo-Cy3 maleimide (potassium) is covalently attached to the thiol group of the biomolecule .
科学研究应用
Sulfo-Cy3 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its fluorescent properties.
Industry: Employed in the development of biosensors and diagnostic kits
作用机制
The mechanism of action of Sulfo-Cy3 maleimide (potassium) involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis . The molecular targets are typically thiol-containing proteins and peptides, and the pathway involves nucleophilic addition of the thiol group to the maleimide .
相似化合物的比较
Sulfo-Cy3 maleimide (potassium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
TAMRA Maleimide: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555 Maleimide: Known for its high photostability and brightness.
DyLight 550 Maleimide: Offers improved photostability and brightness compared to traditional dyes.
BODIPY TMR-X Maleimide: Known for its high fluorescence quantum yield.
Sulfo-Cy3 maleimide (potassium) stands out due to its excellent water solubility, which makes it suitable for labeling sensitive biomolecules without the need for organic co-solvents .
属性
分子式 |
C36H41KN4O9S2 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1 |
InChI 键 |
UWKRYHIPIWAWJR-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


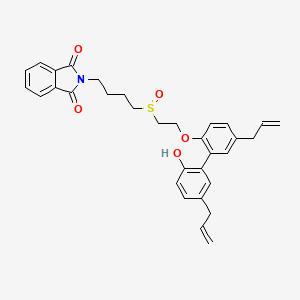


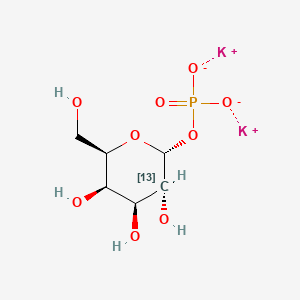
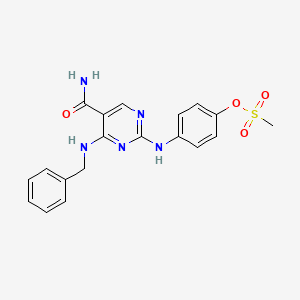

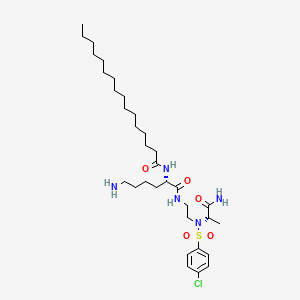
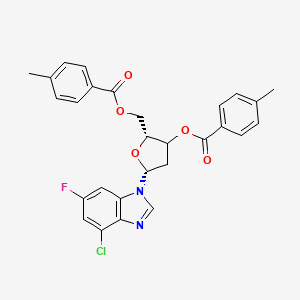
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

